molecular formula C10H10O2 B12883192 3,4-Dimethylbenzofuran-6-ol

3,4-Dimethylbenzofuran-6-ol

Cat. No.: B12883192
M. Wt: 162.18 g/mol
InChI Key: YREAWUMQXVHAKY-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzofuran-6-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of hydroxyl and methyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to meet industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Scientific Research Applications

3,4-Dimethylbenzofuran-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

    Benzofuran: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.

    2,3-Dimethylbenzofuran: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.

    6-Hydroxybenzofuran: Contains a hydroxyl group but lacks methyl groups, affecting its chemical behavior and uses.

Uniqueness: 3,4-Dimethylbenzofuran-6-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,4-dimethyl-1-benzofuran-6-ol

InChI

InChI=1S/C10H10O2/c1-6-3-8(11)4-9-10(6)7(2)5-12-9/h3-5,11H,1-2H3

InChI Key

YREAWUMQXVHAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CO2)C)O

Origin of Product

United States

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